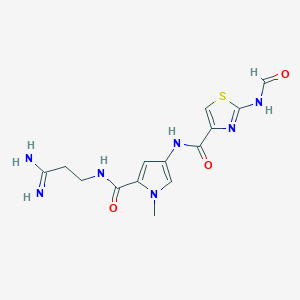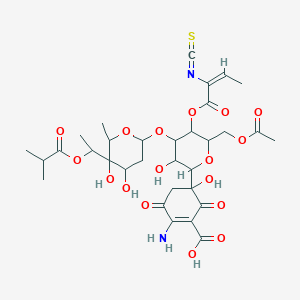
Fmtfmp-fpim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmtfmp-fpim is a synthetic compound that has been recently developed for use in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Fmtfmp-fpim has a wide range of potential applications in scientific research. It has been shown to be effective in various studies, including those related to neuroscience, pharmacology, and toxicology. Fmtfmp-fpim can be used to study the effects of certain chemicals or drugs on the brain and nervous system, as well as to investigate the mechanisms of action of various substances.
Wirkmechanismus
The mechanism of action of Fmtfmp-fpim is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are two neurotransmitters that play a key role in regulating mood, motivation, and reward. Fmtfmp-fpim may also affect other neurotransmitters and receptors in the brain, but more research is needed to fully understand its mechanism of action.
Biochemische Und Physiologische Effekte
Fmtfmp-fpim has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and serotonin in the brain. Fmtfmp-fpim may also have other effects on the body, but more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Fmtfmp-fpim is its specificity for certain neurotransmitters and receptors in the brain. This compound can be used to selectively modulate the activity of these targets, which can help researchers better understand their role in various physiological processes. However, one of the limitations of Fmtfmp-fpim is that it has not been extensively studied in humans, and its effects on human physiology are not well understood.
Zukünftige Richtungen
There are many potential future directions for research on Fmtfmp-fpim. Some of the most promising areas of research include investigating its effects on various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Fmtfmp-fpim may also be useful in developing new drugs or treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of Fmtfmp-fpim, as well as its potential risks and side effects.
Conclusion:
In conclusion, Fmtfmp-fpim is a promising compound for use in scientific research. It has shown unique properties and mechanisms of action that make it useful for investigating various physiological processes and disorders. However, more research is needed to fully understand its effects and potential applications.
Synthesemethoden
Fmtfmp-fpim is synthesized through a multi-step process involving various chemical reactions. The exact details of the synthesis method are proprietary and not publicly available. However, it is known that the compound is synthesized in a laboratory setting under strict conditions to ensure purity and consistency.
Eigenschaften
CAS-Nummer |
123725-02-0 |
|---|---|
Produktname |
Fmtfmp-fpim |
Molekularformel |
C14H17N7O3S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H17N7O3S/c1-21-5-8(4-10(21)13(24)17-3-2-11(15)16)19-12(23)9-6-25-14(20-9)18-7-22/h4-7H,2-3H2,1H3,(H3,15,16)(H,17,24)(H,19,23)(H,18,20,22) |
InChI-Schlüssel |
IUQREFBXQOXQHS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Synonyme |
3-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)thiazole FMTFMP-FPIM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)










